1-Methylcyclopropanemethanol

Physical Chemistry Process Chemistry Safety Engineering

1-Methylcyclopropanemethanol (CAS 2746-14-7), also known as (1-methylcyclopropyl)methanol, is a primary alcohol characterized by a strained cyclopropyl ring. With a molecular formula of C5H10O and a molecular weight of 86.13 g/mol, this compound is a versatile organic intermediate used in the synthesis of various pharmaceutical and agrochemical candidates.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 2746-14-7
Cat. No. B1329797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclopropanemethanol
CAS2746-14-7
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC1(CC1)CO
InChIInChI=1S/C5H10O/c1-5(4-6)2-3-5/h6H,2-4H2,1H3
InChIKeyPIZQWRXTMGASCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclopropanemethanol (2746-14-7): A Defined Cyclopropyl Building Block for Specialized Synthesis


1-Methylcyclopropanemethanol (CAS 2746-14-7), also known as (1-methylcyclopropyl)methanol, is a primary alcohol characterized by a strained cyclopropyl ring . With a molecular formula of C5H10O and a molecular weight of 86.13 g/mol, this compound is a versatile organic intermediate used in the synthesis of various pharmaceutical and agrochemical candidates [1]. Its importance is underscored by the presence of the cyclopropyl motif in numerous marketed drugs, including those for cardiovascular and CNS indications, due to the ring's ability to impart unique conformational constraints and metabolic stability [2]. The commercial grade of this compound is typically 98% pure and is available for research and development purposes .

The Peril of Substituting 1-Methylcyclopropanemethanol (2746-14-7) with Generic Cyclopropylmethanol


Generic substitution of 1-Methylcyclopropanemethanol with a simpler analog like cyclopropylmethanol is scientifically unsound and operationally risky. Despite both containing a cyclopropyl ring, the addition of a methyl group at the 1-position fundamentally alters the compound's physical and chemical properties . These differences manifest in quantifiable changes to boiling point, density, and crucially, reaction pathways . For instance, under identical fluorination conditions, the methylated analog undergoes a ring-expansion to form a fluorocyclobutane, whereas the unsubstituted analog yields a homoallylic fluoride product [1]. Therefore, interchangeability is not a matter of cost but a guarantee of divergent synthetic outcomes and potential safety incidents due to differing physical properties. The following evidence provides a quantitative basis for this position.

Quantitative Evidence for Selecting 1-Methylcyclopropanemethanol (2746-14-7)


Physical Property Differentiation: Density and Boiling Point Profile vs. Cyclopropylmethanol

Compared to the structurally simpler analog cyclopropylmethanol (CAS 2516-33-8), 1-Methylcyclopropanemethanol exhibits distinct physical properties that are critical for process design. It has a higher boiling point (128 °C at 750 mmHg) versus 123-124 °C for cyclopropylmethanol, and a slightly lower density (0.887 g/mL at 25 °C) compared to the analog's density of 0.890-0.904 g/mL at 20°C [1]. These differences necessitate specific adjustments in distillation and separation protocols and confirm non-interchangeability in established synthetic procedures [2].

Physical Chemistry Process Chemistry Safety Engineering

Divergent Chemical Reactivity: Ring-Expansion to Fluorocyclobutane vs. Homoallylic Fluoride Formation

The presence of the methyl group at the 1-position of the cyclopropyl ring dramatically alters the compound's reactivity in fluorination reactions. A study reported that while unsubstituted cyclopropanemethanols undergo a ring-opening fluorination to yield homoallylic fluorides, 1-methylcyclopropanemethanol follows a different pathway, undergoing a ring-expansion fluorination to give a fluorocyclobutane product in high stereoselectivity [1][2]. This divergent outcome provides access to a distinct chemical space, highlighting the compound's unique synthetic utility [3].

Organofluorine Chemistry Synthetic Methodology Medicinal Chemistry

Synthetic Utility: Validated Precursor to Herbicidal Pyrazole Derivatives (Patent CN201480044197.7)

A specific, high-value application of 1-methylcyclopropanemethanol is documented in a Chinese patent where it serves as the precursor to the key intermediate 1-(bromomethyl)-1-methylcyclopropane [1]. This bromo-intermediate is then used to synthesize a class of substituted pyrazolyl pyrazole derivatives, which are claimed to have a broad herbicidal spectrum and excellent efficacy against high-leaf-age weeds while being fully safe for cultivated crops [2]. The synthesis is described with quantitative yields: 1-methylcyclopropylmethanol was obtained in 70g yield from 100g of starting acid, and its subsequent bromination yielded 72g of the desired intermediate [3].

Agrochemical Synthesis Patent Chemistry Process Development

Key Industrial and Research Applications of 1-Methylcyclopropanemethanol (2746-14-7)


Agrochemical Research & Development

In the agrochemical sector, this compound is a validated starting material for synthesizing novel herbicides. As detailed in patent CN201480044197.7, it is converted to a bromomethyl derivative and subsequently incorporated into pyrazolyl pyrazole structures [4]. These derivatives are claimed to offer a broad spectrum of weed control with crop safety, making this specific alcohol a necessary building block for projects targeting this intellectual property space or related chemical series .

Synthesis of Conformationally Constrained Drug Candidates

In medicinal chemistry, the cyclopropyl ring is prized for its ability to add conformational rigidity, enhance metabolic stability, and improve potency. 1-Methylcyclopropanemethanol is used to install a 1-methylcyclopropyl moiety into drug candidates [4]. A published example includes its use in preparing (±)-2-(benzyloxycarbonylamino)-2-(1′-methylcyclopropyl)ethanamide, a complex molecule demonstrating its utility in peptidomimetic or amino acid derivative synthesis .

Organofluorine Chemistry and Novel Building Block Synthesis

This compound enables a specific, divergent reactivity in fluorination reactions. Unlike unsubstituted analogs that yield homoallylic fluorides, 1-methylcyclopropanemethanol undergoes a ring expansion to provide fluorocyclobutanes [4]. This makes it an indispensable building block for research groups focused on synthesizing new fluorinated cyclic scaffolds, which are important in drug discovery due to the favorable properties imparted by fluorine substitution .

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